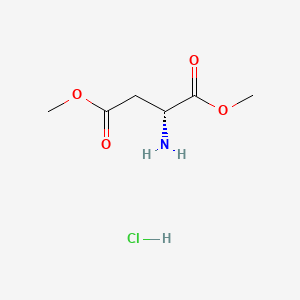

H-D-Asp(OMe)-OMe.HCl

Descripción

Propiedades

IUPAC Name |

dimethyl (2R)-2-aminobutanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c1-10-5(8)3-4(7)6(9)11-2;/h4H,3,7H2,1-2H3;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLXWGDXZOYUKB-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40989744 | |

| Record name | Dimethyl aspartate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69630-50-8 | |

| Record name | Dimethyl aspartate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dimethyl (2R)-2-aminobutanedioate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of H-D-Asp(OMe)-OMe.HCl?

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Asp(OMe)-OMe.HCl, also known as D-Aspartic acid dimethyl ester hydrochloride, is a derivative of the non-proteinogenic amino acid D-aspartic acid. As a chiral building block, it serves as a valuable intermediate in the synthesis of peptidomimetics, pharmaceuticals, and other complex organic molecules. Its two ester functionalities and the primary amine offer multiple reaction sites for chemical modification. This guide provides a detailed overview of the known physical and chemical properties of this compound, along with relevant experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, storage, and application in a laboratory setting.

General and Physical Properties

| Property | Value | Reference |

| Chemical Name | dimethyl (2R)-2-aminobutanedioate;hydrochloride | [1] |

| Synonyms | H-D-Asp(OMe)-OMe HCl, D-Aspartic acid dimethyl ester hydrochloride | [1] |

| CAS Number | 69630-50-8 | [2][3] |

| Molecular Formula | C₆H₁₂ClNO₄ | [2] |

| Molecular Weight | 197.62 g/mol | [2] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 114-119 °C | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Storage | 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. | [2][5] |

Spectroscopic and Purity Data

| Property | Value | Reference |

| ¹H NMR Spectrum | Consistent with structure | [2] |

| Purity (by NMR) | ≥97.0% | [2] |

| Optical Rotation | -11.5° (c=0.01 g/mL in H₂O at 20°C, 589 nm) | [2] |

Experimental Protocols

The following protocols are based on established methods for the synthesis and characterization of aspartic acid dimethyl ester hydrochlorides. While the provided synthesis is for the L-isomer, the methodology is directly applicable to the synthesis of the D-isomer from D-aspartic acid.

Synthesis of D-Aspartic Acid Dimethyl Ester Hydrochloride

This procedure involves the esterification of D-aspartic acid using methanol and a suitable acid catalyst, such as hydrochloric acid or thionyl chloride.

Materials:

-

D-Aspartic acid

-

Anhydrous Methanol

-

Hydrochloric Acid (concentrated) or Thionyl Chloride

-

Diethyl ether (or another suitable non-polar solvent for precipitation)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend D-aspartic acid (1 equivalent) in anhydrous methanol.

-

Acidification: Cool the suspension in an ice bath. Slowly add hydrochloric acid or thionyl chloride (a slight excess, e.g., 1.1-1.2 equivalents) to the stirred suspension. The addition should be done dropwise to control the exothermic reaction.

-

Reaction: After the addition is complete, attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC), until the starting material is consumed. This typically takes several hours.

-

Work-up: Once the reaction is complete, remove the excess methanol using a rotary evaporator. The crude product will be a viscous oil or solid.

-

Purification: To the crude product, add a small amount of methanol to dissolve it. Then, add a large excess of a non-polar solvent like diethyl ether to precipitate the hydrochloride salt.

-

Isolation and Drying: Collect the white precipitate by filtration, wash it with a small amount of the non-polar solvent, and dry it under vacuum to yield the final product, this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The resulting spectrum should be consistent with the structure of D-aspartic acid dimethyl ester hydrochloride. Key expected signals would include two singlets for the two non-equivalent methyl ester protons, and multiplets for the methine (CH) and methylene (CH₂) protons of the aspartic acid backbone. A certificate of analysis for this compound confirms that the ¹H NMR spectrum is consistent with its structure.[2]

Purity Analysis:

-

The purity of the synthesized compound can be determined by NMR spectroscopy, with a typical purity of ≥97.0% being reported for commercially available products.[2]

Logical Workflow and Diagrams

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow for this compound.

Applications in Research and Development

This compound is primarily utilized as a synthetic intermediate in several areas of chemical and pharmaceutical research:

-

Peptide Synthesis: It serves as a building block for the incorporation of D-aspartic acid residues into peptides. The use of the D-enantiomer can enhance the proteolytic stability of the resulting peptides, a desirable property for therapeutic peptides.[3]

-

Drug Discovery: As a chiral molecule, it is a precursor for the synthesis of various small molecule drug candidates. Its functional groups allow for diverse chemical transformations to build molecular complexity.

-

Neuroscience Research: D-aspartic acid and its derivatives are of interest in neuroscience due to the role of D-aspartate as an endogenous neurotransmitter. This compound can be used to synthesize probes and analogues to study D-aspartate's physiological functions.[4]

References

H-D-Asp(OMe)-OMe.HCl molecular formula and molecular weight

Audience: Researchers, scientists, and drug development professionals.

This document provides core physicochemical properties of H-D-Asp(OMe)-OMe.HCl, an aspartic acid derivative. The data presented is essential for researchers in fields such as peptide synthesis and medicinal chemistry.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value |

| Molecular Formula | C6H12ClNO4[1] |

| Molecular Weight | 197.62 g/mol [1][2][3] |

| CAS Number | 69630-50-8[1][3][4] |

Compound Identity

-

Synonyms: D-Aspartic acid dimethyl ester hydrochloride[2]

This compound is a derivative of the amino acid aspartic acid and is utilized in various research applications, including as a building block in peptide synthesis.[1]

References

A Comprehensive Technical Guide to H-D-Asp(OMe)-OMe.HCl for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Properties

CAS Number: 69630-50-8[1][2][3]

Chemical Name: (2R)-2-aminobutanedioate;hydrochloride[3]

Molecular Formula: C₆H₁₂ClNO₄[1]

Molecular Weight: 197.62 g/mol [1][4][5]

Structure:

H-D-Asp(OMe)-OMe.HCl is the hydrochloride salt of the dimethyl ester of D-aspartic acid. The "H" denotes the free amine group, "D-Asp" signifies the D-enantiomer of aspartic acid, "(OMe)" indicates a methyl ester on the side chain carboxylic acid, and "-OMe" represents the methyl ester on the alpha-carboxylic acid. The hydrochloride salt improves the compound's stability and solubility in aqueous solutions.

Structural Representation:

Quantitative Data Summary

The following table summarizes the key quantitative specifications for this compound, critical for experimental design and quality control in research and development settings.

| Parameter | Value | Reference |

| Purity (by NMR) | ≥97.0% | [1][2] |

| Optical Rotation | -11.5° (c=0.01 g/mL in H₂O at 20°C, 589 nm) | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 114-119 °C | [] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

Applications in Research and Drug Development

This compound is a versatile building block, primarily utilized in the synthesis of peptides and peptidomimetics. Its D-configuration offers a strategic advantage in designing peptides with enhanced stability against enzymatic degradation, a crucial attribute for therapeutic peptides.

Beyond its role in peptide synthesis, the core D-aspartate structure is of significant interest in neuroscience and endocrinology. D-aspartic acid is an endogenous neurotransmitter that plays a role in synaptic plasticity and hormone regulation.[7][8][9] Research into D-aspartate and its derivatives is exploring their potential in addressing conditions related to cognitive function and neurological disorders.[10][11]

Experimental Protocols

The following protocols provide detailed methodologies for the application of this compound in peptide synthesis. These are foundational procedures that can be adapted for specific research objectives.

Protocol 1: Solution-Phase Peptide Coupling

This protocol outlines the coupling of this compound to an N-terminally protected amino acid, a common step in the synthesis of dipeptides or larger peptide fragments in solution.

Materials:

-

N-terminally protected amino acid (e.g., Z-Ala-OH)

-

This compound

-

Coupling agents: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)

-

Base: N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

-

Solvents: Dichloromethane (DCM) or Tetrahydrofuran (THF), Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Neutralization of this compound: In a separate flask, suspend this compound (1.1 equivalents) in DCM or THF. Cool the suspension to 0°C in an ice bath and add NMM or DIEA (1.1 equivalents) to neutralize the hydrochloride salt, yielding the free amine.

-

Activation of the N-protected Amino Acid: In a separate reaction vessel, dissolve the N-terminally protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in DCM or THF.

-

Coupling Reaction: To the solution from step 2, add the neutralized H-D-Asp(OMe)-OMe solution from step 1. Cool the combined solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in DCM or THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight (12-18 hours). A white precipitate of dicyclohexylurea (DCU) will form.[12]

-

Work-up:

-

Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

-

Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic phase successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[12]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.[12]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol describes the incorporation of a D-aspartic acid dimethyl ester residue into a peptide chain being synthesized on a solid support. This compound can be used in the final coupling step to a resin-bound peptide to yield a C-terminally protected peptide.

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-protected amino acids

-

This compound

-

Coupling agents: HBTU or HATU

-

Base: Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine in DMF

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Swell the 2-CTC resin in DCM for 30 minutes, followed by washing with DMF.[13]

-

Peptide Chain Elongation: Synthesize the desired peptide sequence on the resin using standard Fmoc/tBu SPPS cycles, which consist of:

-

Fmoc Deprotection: Removal of the Fmoc group with 20% piperidine in DMF.

-

Coupling: Addition of the next Fmoc-protected amino acid using a coupling agent like HBTU or HATU and a base such as DIPEA.

-

Washing: Thorough washing with DMF and DCM after each deprotection and coupling step.[13]

-

-

Final Coupling with this compound:

-

Perform a final Fmoc deprotection on the N-terminus of the resin-bound peptide.

-

Activate the C-terminal carboxylic acid of the resin-bound peptide using a coupling agent like HBTU or HATU in the presence of DIPEA.

-

In a separate vessel, neutralize this compound with DIPEA.

-

Add the neutralized this compound to the activated resin-bound peptide.[13]

-

-

Cleavage from Resin: After the final coupling, wash the resin thoroughly. The peptide with the C-terminal D-aspartic acid dimethyl ester can be cleaved from the 2-CTC resin under mild acidic conditions that keep the methyl esters intact.

-

Purification: The cleaved peptide can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

The following diagram illustrates the general workflow for incorporating this compound as the final residue in a solid-phase peptide synthesis.

Caption: Solid-Phase Peptide Synthesis Workflow.

The signaling pathway of D-aspartate, the parent compound of this compound, primarily involves the modulation of N-methyl-D-aspartate (NMDA) receptors in the central nervous system.

Caption: D-Aspartate Signaling Pathway.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS:69630-50-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. peptide.com [peptide.com]

- 5. shop.bachem.com [shop.bachem.com]

- 7. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chemimpex.com [chemimpex.com]

- 11. D‐Aspartate treatment attenuates myelin damage and stimulates myelin repair | EMBO Molecular Medicine [link.springer.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of H-D-Asp(OMe)-OMe.HCl in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of H-D-Asp(OMe)-OMe.HCl (dimethyl D-aspartate hydrochloride), a key intermediate in synthetic organic chemistry and drug development. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on compiling qualitative solubility information and presenting detailed, adaptable experimental protocols for its determination. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions regarding solvent selection and experimental design.

Introduction

This compound, the hydrochloride salt of the dimethyl ester of D-aspartic acid, is a chiral building block frequently utilized in the synthesis of peptides, peptidomimetics, and other complex organic molecules. Its solubility in various organic solvents is a critical parameter for reaction setup, purification, and formulation. Understanding the solubility profile of this compound is essential for optimizing reaction conditions, achieving desired concentrations, and developing robust and scalable processes.

This guide summarizes the known qualitative solubility of this compound in a range of common organic solvents and provides detailed experimental methodologies for researchers to determine quantitative solubility in their own laboratory settings.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Name | Qualitative Solubility |

| Alcohols | Methanol | Soluble |

| Ethanol | Soluble | |

| Chlorinated Solvents | Dichloromethane | Soluble |

| Chloroform | Soluble | |

| Esters | Ethyl Acetate | Soluble |

| Ketones | Acetone | Soluble |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble |

| Ethers | Diethyl Ether | Relatively Insoluble |

| Hydrocarbons | Hexane | Relatively Insoluble |

| Aqueous | Water | Soluble |

This table is a compilation of qualitative data from various chemical supplier databases and general chemical literature. "Soluble" indicates that the compound is known to dissolve in the solvent, though the exact concentration is not specified. "Relatively Insoluble" suggests poor or negligible solubility.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are necessary. The following sections detail three common methods for determining the solubility of a solid compound like this compound in organic solvents. The choice of method will depend on the expected solubility, available equipment, and the required precision.

Gravimetric Method

This is a fundamental and straightforward method suitable for compounds with moderate to high solubility.

Principle: A saturated solution is prepared at a controlled temperature, and a known volume of the supernatant is evaporated to dryness. The mass of the remaining solute is then determined.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

-

Drying oven

Procedure:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature using a shaker or water bath until equilibrium is reached (typically 24-48 hours). Ensure that undissolved solid remains.

-

Allow the solution to settle, or centrifuge to pellet the excess solid.

-

Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette.

-

Transfer the supernatant to a pre-weighed, dry evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Once the solvent is fully evaporated, dry the dish/vial containing the solid residue to a constant weight in a drying oven.

-

Cool the dish/vial in a desiccator and weigh it on an analytical balance.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / Volume of supernatant (mL) * 100

Spectrophotometric Method (using Ninhydrin)

This method is suitable for amino acid derivatives and can be adapted for compounds with lower solubility.

Principle: The concentration of the amino acid derivative in a saturated solution is determined by reacting it with a colorimetric agent, such as ninhydrin, and measuring the absorbance at a specific wavelength. A calibration curve is required.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Ninhydrin reagent

-

UV-Vis spectrophotometer and cuvettes

-

Standard laboratory glassware

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

React a known volume of each standard with the ninhydrin reagent according to a validated procedure (this typically involves heating for a specific time).

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the resulting colored complex.

-

Plot a graph of absorbance versus concentration to create the calibration curve.

-

-

Prepare a Saturated Solution:

-

Follow steps 1-3 of the Gravimetric Method (Section 3.1).

-

-

Sample Analysis:

-

Withdraw a small, precise volume of the clear supernatant.

-

Dilute the sample with the solvent if necessary to fall within the concentration range of the calibration curve.

-

React the diluted sample with the ninhydrin reagent in the same manner as the standards.

-

Measure the absorbance of the sample solution.

-

-

Calculate Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for any dilution.

-

High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC) Method

This is a highly sensitive and specific method, ideal for compounds with low solubility or for analyzing solubility in complex mixtures.

Principle: The concentration of the solute in a saturated solution is determined by separating it from any impurities on an HPLC/UPLC system and quantifying it using a suitable detector (e.g., UV-Vis or Mass Spectrometry). A calibration curve is required.

Materials:

-

This compound

-

Selected organic solvent(s)

-

HPLC/UPLC system with a suitable column (e.g., C18) and detector

-

Mobile phase solvents

-

Standard laboratory glassware and filters

Procedure:

-

Develop an Analytical Method:

-

Develop an isocratic or gradient HPLC/UPLC method capable of separating this compound from any potential impurities or degradation products.

-

Determine the retention time and optimal detection wavelength.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.

-

Inject each standard into the HPLC/UPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to create the calibration curve.

-

-

Prepare a Saturated Solution:

-

Follow steps 1-3 of the Gravimetric Method (Section 3.1).

-

-

Sample Analysis:

-

Withdraw a small volume of the clear supernatant and filter it through a syringe filter (e.g., 0.22 µm) compatible with the solvent.

-

Dilute the filtered sample with the mobile phase to a concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC/UPLC system and record the peak area for this compound.

-

-

Calculate Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for any dilution.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound.

Caption: General experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound is a crucial parameter for its effective use in research and development. While quantitative data is scarce, this guide provides a consolidated view of its qualitative solubility, indicating a preference for polar organic solvents. The detailed experimental protocols herein offer a practical framework for researchers to determine precise solubility values tailored to their specific applications and solvent systems. By employing these standardized methods, scientists and drug development professionals can ensure the accuracy and reproducibility of their work, leading to more efficient and successful outcomes.

In-Depth Technical Guide: Storage and Stability of H-D-Asp(OMe)-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions and stability profile of H-D-Asp(OMe)-OMe.HCl (D-Aspartic acid dimethyl ester hydrochloride). The information presented herein is intended to support researchers, scientists, and professionals in the fields of drug development and chemical research in ensuring the integrity and longevity of this compound.

Introduction

This compound is a derivative of the amino acid D-aspartic acid, utilized as a building block in peptide synthesis and as an intermediate in the manufacturing of various pharmaceutical compounds. Maintaining the chemical purity and stability of this reagent is critical for the reproducibility of experimental results and the quality of final products. This document outlines the best practices for storage and handling, discusses potential degradation pathways, and provides a framework for stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 69630-50-8 |

| Molecular Formula | C₆H₁₂ClNO₄ |

| Molecular Weight | 197.62 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 114-119 °C[] |

| Purity (typical) | ≥ 99% (HPLC)[] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2] |

Recommended Storage Conditions

Proper storage is crucial to prevent degradation and maintain the integrity of this compound. The following table summarizes the recommended storage conditions based on supplier data sheets.

| Condition | Solid Form | In Solution |

| Temperature | 2-8°C | -20°C (for short-term storage) to -80°C (for long-term storage) |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | |

| Moisture | Store in a dry, well-ventilated place. The compound is known to be hygroscopic.[3] | Use anhydrous solvents and store in tightly sealed containers. |

| Light | Store in a light-resistant container. |

Stability Profile and Degradation Pathways

While specific, in-depth stability studies on this compound are not extensively available in the public domain, the stability of amino acid esters is generally influenced by factors such as temperature, moisture, and pH.

Hydrolysis

The primary degradation pathway for this compound is expected to be the hydrolysis of its two methyl ester groups. This reaction can be catalyzed by both acidic and basic conditions and is accelerated by the presence of moisture. The hydrolysis would lead to the formation of the corresponding mono-esters and ultimately D-aspartic acid hydrochloride.

References

In-Depth Technical Guide to the Safety of H-D-Asp(OMe)-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety information for H-D-Asp(OMe)-OMe.HCl (D-Aspartic acid dimethyl ester hydrochloride). Due to the limited specific toxicological data for this compound, this guide incorporates relevant information from structurally related aspartic acid derivatives to offer a broader understanding of potential safety considerations.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the proper handling, storage, and use of the compound in a laboratory setting.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 69630-50-8 | --INVALID-LINK-- |

| Molecular Formula | C6H12ClNO4 | --INVALID-LINK-- |

| Molecular Weight | 197.62 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Melting Point | 114-119 °C | --INVALID-LINK-- |

| Purity | ≥97.0% | --INVALID-LINK-- |

Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. The available hazard information for this compound is summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Skin Sensitization, Category 1 | H317: May cause an allergic skin reaction. | Warning | |

| Skin Irritation, Category 2 | H315: Causes skin irritation. | Warning | |

| Eye Irritation, Category 2A | H319: Causes serious eye irritation. | Warning | |

| Specific target organ toxicity — Single exposure, Category 3 | H335: May cause respiratory irritation. | Warning |

Note: The hazard information is based on available Safety Data Sheets and may not be exhaustive.

Safe Handling and Emergency Procedures

Proper handling and emergency preparedness are critical when working with any chemical. The following diagram illustrates a general workflow for the safe handling of this compound and the appropriate response in case of accidental exposure.

Toxicological Information and Experimental Protocols

Direct toxicological studies on this compound are not extensively available in the public domain. To the best of our knowledge, its chemical, physical, and toxicological properties have not been thoroughly investigated.[1] However, as a derivative of aspartic acid, its toxicological profile may be related to that of aspartate and other aspartic acid analogs.

Potential Neurotoxicity

Aspartic acid is an excitatory neurotransmitter. At high concentrations, aspartate can exhibit neurotoxicity, primarily through the overactivation of N-methyl-D-aspartate (NMDA) receptors. This can lead to an influx of calcium ions and subsequent neuronal cell death, a process known as excitotoxicity.

The following diagram illustrates the potential signaling pathway for aspartate-induced neurotoxicity.

Exemplar Experimental Protocols for Safety Assessment

While specific experimental data for this compound is lacking, the safety assessment of similar amino acid derivatives typically involves a battery of in vitro and in vivo tests. Below are detailed methodologies for key experiments that would be relevant for evaluating the safety of this compound.

4.2.1. In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To assess the potential of the compound to cause cell death in a controlled in vitro system.

-

Methodology:

-

Cell Culture: A relevant cell line (e.g., human hepatocytes, neuronal cells) is cultured in a 96-well plate.

-

Compound Exposure: The cells are treated with a range of concentrations of this compound for a specified period (e.g., 24, 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control. An IC50 (half-maximal inhibitory concentration) value can be determined.

-

4.2.2. In Vivo Acute Oral Toxicity Study (OECD TG 423)

-

Objective: To determine the acute oral toxicity of the compound in a rodent model.

-

Methodology:

-

Animal Model: Typically, female rats are used.

-

Dosing: A single dose of this compound is administered by oral gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days. Body weight is recorded periodically.

-

Necropsy: At the end of the study, all animals are subjected to a gross necropsy.

-

Data Analysis: The results are used to classify the compound into a GHS toxicity category.

-

4.2.3. Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

-

Objective: To assess the mutagenic potential of the compound.

-

Methodology:

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli are used.

-

Compound Exposure: The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver).

-

Plating: The treated bacteria are plated on a minimal agar medium.

-

Incubation: The plates are incubated for 48-72 hours.

-

Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

-

Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

-

Risk Assessment and Management

Given the limited specific data for this compound, a thorough risk assessment is crucial before use. The following diagram outlines a logical workflow for this process.

Conclusion

This compound is a chemical that requires careful handling due to its potential for skin, eye, and respiratory irritation, as well as skin sensitization. While specific toxicological data is limited, its structural relationship to aspartic acid suggests that potential neurotoxic effects at high concentrations should be considered. The experimental protocols and risk assessment workflow provided in this guide offer a framework for the safe use of this compound in a research and development setting. It is imperative that researchers consult the most up-to-date Safety Data Sheet from their supplier and conduct a thorough risk assessment before initiating any work with this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Asp(OMe)-OMe.HCl, the hydrochloride salt of D-aspartic acid dimethyl ester, is a synthetic amino acid derivative of significant interest in neuroscience and pharmacology. Its structural similarity to the endogenous neuromodulator D-aspartic acid positions it as a valuable research tool, primarily for investigating the function and therapeutic potential of the N-methyl-D-aspartate (NMDA) receptor. In biological systems, it is presumed to act as a prodrug, undergoing hydrolysis to release D-aspartate, a known agonist at the glutamate-binding site of the NMDA receptor. This guide provides an in-depth overview of the primary research applications of this compound, focusing on its role as a tool to probe NMDA receptor signaling. It includes quantitative data on D-aspartate's interaction with the NMDA receptor, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Application: Modulation of NMDA Receptor Activity

The principal application of this compound in primary research is the targeted activation of NMDA receptors. D-aspartic acid, the active metabolite, is an endogenous co-agonist at the NMDA receptor, which is a key player in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor signaling is implicated in a range of neurological and psychiatric disorders, making compounds that modulate its activity valuable for both basic research and drug development.

Mechanism of Action at the NMDA Receptor

The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (or an agonist like D-aspartate) and a co-agonist (glycine or D-serine) for activation.[1] Upon binding of these agonists, and concurrent depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg²⁺) block, the channel opens, allowing the influx of cations, most notably Calcium (Ca²⁺).[1] This influx of Ca²⁺ triggers a cascade of downstream signaling events that are crucial for synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory.[2][3] The role of D-aspartate as an agonist at the glutamate site makes this compound a useful tool for inducing and studying these processes.

Quantitative Data: D-Aspartate Interaction with NMDA Receptors

| Parameter | Value | Receptor Subunit Composition | Experimental System | Reference |

| Kb | 0.93 mM | Not Specified | Acutely isolated rat hippocampal neurons | [4] |

Note: Quantitative data for D-aspartate's direct EC50 and Ki at various NMDA receptor subunit compositions are not consistently reported across the literature, reflecting the complexity of NMDA receptor pharmacology. The provided Kb value is for D-aspartate's competitive blockade of AMPA receptors, indicating a lower affinity for this receptor type compared to NMDA receptors.

Key Research Applications and Experimental Protocols

The utility of this compound as a precursor to the NMDA receptor agonist D-aspartate allows its use in a variety of experimental paradigms to explore neuronal function and pathology.

Investigation of Synaptic Plasticity (Long-Term Potentiation)

D-aspartate has been shown to enhance long-term potentiation (LTP) in the hippocampus, a key process in learning and memory.[5]

Experimental Protocol: Induction and Measurement of LTP in Hippocampal Slices

This protocol describes how to induce and record LTP from Schaffer collateral-CA1 synapses in acute hippocampal slices, a common application for studying the effects of NMDA receptor agonists.

Materials:

-

Artificial cerebrospinal fluid (aCSF)

-

This compound (or D-aspartate)

-

Dissection tools

-

Vibratome

-

Slice incubation chamber

-

Recording chamber with perfusion system

-

Glass microelectrodes

-

Electrophysiology rig (amplifier, digitizer, stimulation unit)

-

Data acquisition software

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate a rodent according to approved animal care protocols.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

-

Transfer slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 28-30°C.

-

Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers and a recording electrode in the dendritic region of CA1 to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline recording of fEPSPs for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

-

LTP Induction:

-

Apply this compound or D-aspartate at the desired concentration to the perfusion bath.

-

Deliver a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) to induce LTP.

-

-

Post-Induction Recording:

-

Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation of the synaptic response.

-

-

Data Analysis:

-

Measure the slope of the fEPSP to quantify the synaptic strength.

-

Normalize the fEPSP slope to the pre-HFS baseline and plot the time course of the potentiation.

-

Calcium Imaging of NMDA Receptor-Mediated Influx

Activation of NMDA receptors leads to a significant influx of Ca²⁺, which can be visualized using fluorescent calcium indicators.[6][7]

Experimental Protocol: Calcium Imaging in Cultured Neurons

This protocol outlines the measurement of intracellular calcium changes in response to NMDA receptor activation in primary neuronal cultures.

Materials:

-

Primary neuronal cell culture

-

Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

-

This compound or D-aspartate

-

NMDA receptor co-agonist (glycine or D-serine)

-

Imaging buffer (e.g., ACSF)

-

Fluorescence microscope with a sensitive camera and appropriate filter sets

-

Image acquisition and analysis software

Procedure:

-

Cell Preparation and Dye Loading:

-

Plate primary neurons on glass-bottom dishes.

-

Wash the cells with imaging buffer.

-

Incubate the cells with a fluorescent calcium indicator (e.g., 5 µM Fluo-4 AM) in imaging buffer for 30-45 minutes at 37°C.

-

Wash the cells with imaging buffer to remove excess dye and allow for de-esterification for at least 15 minutes.

-

-

Imaging:

-

Mount the dish on the microscope stage and perfuse with imaging buffer containing a co-agonist (e.g., 10 µM glycine).

-

Acquire baseline fluorescence images for several minutes.

-

Apply this compound or D-aspartate to the cells via the perfusion system.

-

Record the changes in fluorescence intensity over time.

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual cells.

-

Measure the mean fluorescence intensity within each ROI for each frame.

-

Calculate the change in fluorescence relative to the baseline (ΔF/F₀) to represent the change in intracellular calcium concentration.

-

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[8][9][10] While not typically performed with the prodrug this compound, this technique is fundamental for characterizing the interaction of D-aspartate with the NMDA receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of D-aspartate for the NMDA receptor using a radiolabeled antagonist.

Materials:

-

Brain tissue homogenate (e.g., from rat cortex) containing NMDA receptors

-

Radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653)

-

Unlabeled D-aspartate

-

Assay buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the brain homogenate, a fixed concentration of the radiolabeled antagonist, and varying concentrations of unlabeled D-aspartate.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a saturating concentration of a known unlabeled ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the log concentration of D-aspartate to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of D-aspartate that inhibits 50% of specific binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

In Vivo Neurotransmitter Release Studies

In vivo microdialysis allows for the measurement of neurotransmitter levels in the extracellular space of the brain in awake, freely moving animals, providing insights into the neurochemical effects of NMDA receptor activation.[11][12][13]

Experimental Protocol: In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure neurotransmitter release in a specific brain region (e.g., the striatum or hippocampus) following local administration of an NMDA receptor agonist.

Materials:

-

Microdialysis probes

-

Stereotaxic apparatus

-

Syringe pump

-

Fraction collector

-

HPLC system with electrochemical or fluorescence detection

-

Ringer's solution

-

This compound or D-aspartate

Procedure:

-

Probe Implantation:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest.

-

Allow the animal to recover from surgery.

-

-

Microdialysis:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with Ringer's solution at a low flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples for a defined period.

-

Switch to a perfusion solution containing this compound or D-aspartate.

-

Continue to collect dialysate samples.

-

-

Neurochemical Analysis:

-

Analyze the collected dialysate samples for the concentration of neurotransmitters of interest (e.g., dopamine, glutamate, GABA) using HPLC.

-

-

Data Analysis:

-

Express the neurotransmitter concentrations in the post-drug samples as a percentage of the baseline levels.

-

Visualizations: Pathways and Workflows

NMDA Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the activation of the NMDA receptor.

Caption: NMDA Receptor signaling cascade.

Experimental Workflow for Assessing NMDA Receptor Agonists

The following diagram outlines a typical workflow for characterizing a potential NMDA receptor agonist using the experimental techniques described above.

Caption: Workflow for NMDA receptor agonist characterization.

Conclusion

This compound serves as a valuable and specific tool for the research community focused on glutamatergic neurotransmission. By acting as a stable precursor to the endogenous NMDA receptor agonist D-aspartate, it enables detailed investigation into the receptor's role in synaptic plasticity, neuronal signaling, and the pathophysiology of various central nervous system disorders. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for scientists and drug development professionals aiming to utilize this compound in their research endeavors. A thorough understanding of the methodologies and the underlying signaling pathways is crucial for the effective application of this compound in advancing our knowledge of NMDA receptor biology and pharmacology.

References

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Increased levels of d-aspartate in the hippocampus enhance LTP but do not facilitate cognitive flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]

- 7. Distinct calcium sources regulate temporal profiles of NMDAR and mGluR-mediated protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. N-methyl-D-aspartate releases gamma-aminobutyric acid from rat striatum in vivo: a microdialysis study using a novel preloading method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of excitatory amino acid release by N-methyl-D-aspartate receptors in rat striatum: in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-D-Asp(OMe)-OMe.HCl: A Derivative of Aspartic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Asp(OMe)-OMe.HCl, also known as D-Aspartic acid dimethyl ester hydrochloride, is a derivative of the endogenous D-amino acid, D-aspartic acid. With the growing understanding of the physiological significance of D-amino acids, this compound has emerged as a valuable tool in various fields of research, particularly in peptide synthesis, neurobiology, and endocrinology. Its structural similarity to D-aspartic acid, a known signaling molecule in the neuroendocrine system, makes it a compound of interest for investigating and modulating biological pathways. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in peptide synthesis and its biological significance.

Chemical and Physical Properties

This compound is the hydrochloride salt of the dimethyl ester of D-aspartic acid. The esterification of both the alpha and beta carboxylic acid groups enhances its solubility in organic solvents, a desirable characteristic for its use in synthetic chemistry, particularly in solution-phase and solid-phase peptide synthesis.

| Property | Value | Reference |

| CAS Number | 69630-50-8 | N/A |

| Molecular Formula | C₆H₁₂ClNO₄ | N/A |

| Molecular Weight | 197.62 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | ≥97.0% (by NMR) | N/A |

| Optical Rotation | Specific value can vary | N/A |

| Storage | 4°C, sealed from moisture | N/A |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of D-aspartic acid. A common method involves the use of an alcohol, in this case, methanol, in the presence of an acid catalyst.

Experimental Protocol: Synthesis of Aspartic Acid Dimethyl Ester Hydrochloride

This protocol is adapted from a method for the synthesis of the L-enantiomer and is applicable for the synthesis of the D-enantiomer.

Materials:

-

D-Aspartic acid

-

Methanol (MeOH)

-

Trimethylchlorosilane (TMSCl)

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Suspend D-Aspartic acid in methanol in a round bottom flask.

-

Slowly add Trimethylchlorosilane (TMSCl) to the suspension in a dropwise manner while stirring.

-

Continue to stir the reaction mixture at room temperature for approximately 8 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the excess solvent and volatile reagents using a rotary evaporator.

-

The resulting solid is this compound.

Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound.

Applications in Peptide Synthesis

This compound is a key building block in the synthesis of peptides containing D-aspartic acid residues. The methyl ester protection of the carboxylic acid groups prevents their unwanted participation in the peptide bond formation.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol provides a general workflow for the incorporation of a D-Asp(OMe)-OMe residue into a peptide chain using Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang resin)

-

This compound

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/water)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve this compound, coupling reagents (e.g., HBTU, HOBt), and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, triisopropylsilane, and water) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Solid-Phase Peptide Synthesis

Caption: General workflow for SPPS using this compound.

A Challenge in Aspartic Acid Chemistry: Aspartimide Formation

A significant challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, a cyclic imide side product. This is particularly problematic in Fmoc-based SPPS during the piperidine-mediated deprotection step. The formation of aspartimide can lead to the production of undesired β-peptides and racemization of the aspartic acid residue. Careful selection of coupling reagents, reaction conditions, and specialized protecting groups can help to minimize this side reaction.

Biological Significance and Applications

The biological relevance of this compound stems from its relationship to D-aspartic acid, which has been identified as an important signaling molecule in the nervous and endocrine systems.[1]

Role in the Neuroendocrine System

D-aspartic acid plays a crucial role in the regulation of hormone synthesis and release.[1] It is involved in a signaling cascade along the Hypothalamus-Pituitary-Gonad (HPG) axis, ultimately leading to the production of testosterone.[1]

5.1.1 The Hypothalamus-Pituitary-Gonad (HPG) Axis Signaling Pathway

D-aspartic acid has been shown to stimulate the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.[1] GnRH then acts on the pituitary gland to stimulate the secretion of Luteinizing Hormone (LH).[1] LH, in turn, travels to the testes and stimulates the Leydig cells to produce testosterone.[1]

Caption: D-Aspartic acid signaling in the HPG axis.

5.1.2 Direct Action in the Testes

In addition to its role in the HPG axis, D-aspartic acid can also act directly on the testes to stimulate testosterone synthesis in Leydig cells.[1] This process is thought to be mediated by an increase in intracellular cyclic AMP (cAMP) and the upregulation of the Steroidogenic Acute Regulatory (StAR) protein, which is a key regulator of steroid hormone production.

Caption: Direct action of D-Aspartic acid in Leydig cells.

Role as a Neurotransmitter

D-aspartic acid also functions as a neurotransmitter or neuromodulator in the central nervous system.[1] It has been shown to interact with N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory.

5.2.1 NMDA Receptor Signaling

The binding of D-aspartate (or glutamate) and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with depolarization of the neuronal membrane, leads to the opening of the receptor's ion channel. This allows for the influx of Ca²⁺ ions, which act as a second messenger to trigger a variety of downstream signaling cascades.

References

An In-Depth Technical Guide to H-D-Asp(OMe)-OMe.HCl in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Asp(OMe)-OMe.HCl, or D-Aspartic acid dimethyl ester hydrochloride, is a synthetically modified amino acid derivative that serves as a valuable building block in peptide chemistry. The incorporation of non-proteinogenic amino acids, such as D-isomers, into peptide sequences is a key strategy in modern drug discovery and development. This modification can confer remarkable therapeutic advantages, including enhanced resistance to enzymatic degradation, modulation of conformational properties, and altered biological activity.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, applications in peptide synthesis with detailed experimental protocols, and the biological significance of incorporating D-aspartic acid residues into peptides, particularly in the context of neuroscience and endocrinology.

Chemical Properties and Data Presentation

This compound is the hydrochloride salt of the dimethyl ester of D-aspartic acid. The protection of both the α- and β-carboxyl groups as methyl esters and the presence of the D-chiral center are key features that dictate its utility in peptide synthesis.

| Property | Value | Reference |

| Chemical Name | D-Aspartic acid dimethyl ester hydrochloride | |

| Synonyms | This compound, (R)-Dimethyl 2-aminosuccinate hydrochloride | |

| CAS Number | 69630-50-8 | [3] |

| Molecular Formula | C6H12ClNO4 | [3] |

| Molecular Weight | 197.62 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Purity (by NMR) | ≥97.0% | [3] |

| Optical Rotation | -11.5° (c=0.01g/mL, H2O, 20°C, 589nm) | [3] |

| Storage Conditions | 4°C, sealed storage, away from moisture | [3] |

Spectroscopic Data:

While a publicly available spectrum was not found, a Certificate of Analysis for this compound confirms that its 1H NMR spectrum is consistent with the expected chemical structure.[3] For a compound with this structure, the anticipated 1H NMR signals would include two distinct singlets for the two methyl ester protons, a multiplet for the α-proton, and a multiplet for the two β-protons. Mass spectrometry would be expected to show a molecular ion peak corresponding to the free base (C6H11NO4) at m/z 161.07.

Role in Peptide Synthesis

The primary application of this compound is as a building block for the incorporation of a D-aspartic acid residue into a peptide chain. The methyl ester protecting groups on the side chain and C-terminus prevent unwanted side reactions during the coupling of the N-terminus to the growing peptide chain.

Experimental Protocols

The following are generalized protocols for the use of this compound in both solution-phase and solid-phase peptide synthesis. It is important to note that optimization of coupling times, temperatures, and reagent equivalents may be necessary for specific peptide sequences.

2.1.1. Solution-Phase Peptide Synthesis (SPPS)

This protocol outlines the coupling of this compound to the N-terminus of a peptide chain in solution, followed by the deprotection of the methyl esters.

Materials:

-

N-terminally protected peptide

-

This compound

-

Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)

-

Base: e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

-

Reagents for workup: e.g., 1 M HCl, saturated NaHCO3 solution, brine, anhydrous Na2SO4

-

Reagents for saponification: Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Methanol (MeOH), Water

Procedure:

-

Preparation of H-D-Asp(OMe)-OMe Free Base: Dissolve this compound (1.1 equivalents) in anhydrous DCM. Add DIPEA (1.1 equivalents) and stir at room temperature for 20 minutes. This solution containing the free amine is used directly in the next step.

-

Peptide Coupling: In a separate flask, dissolve the N-terminally protected peptide (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DCC (1.1 equivalents) and stir for 30 minutes at 0°C. To this mixture, add the freshly prepared H-D-Asp(OMe)-OMe free base solution. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, dilute with DCM. Filter to remove the dicyclohexylurea (DCU) byproduct. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

-

Saponification of Methyl Esters: Dissolve the purified peptide in a mixture of methanol and water. Cool the solution to 0°C. Add a solution of LiOH (at least 2.2 equivalents) or another suitable base dropwise. Stir at room temperature and monitor by TLC. Upon completion, cool the mixture to 0°C and acidify to a pH of ~2 with 1 M HCl. The product can then be extracted or purified by preparative HPLC. The use of lithium hydroxide is often preferred for saponification of peptide esters as it can proceed under mild conditions with a lower risk of racemization.[4][5]

2.1.2. Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol describes the incorporation of an N-terminally Fmoc-protected D-Asp(OMe)-OH derivative onto a resin-bound peptide, followed by cleavage and deprotection. Note that for standard C-to-N terminal SPPS, one would typically use an N-α-protected version, such as Fmoc-D-Asp(OMe)-OH. This compound is more suited for solution-phase synthesis or for modifying the C-terminus of a resin-bound peptide.

Materials:

-

Resin-bound peptide with a free N-terminus

-

Fmoc-D-Asp(OMe)-OH (as an example for standard SPPS)

-

Coupling reagents: e.g., HBTU, HATU, or DIC/HOBt

-

Base: DIPEA

-

Solvents: DMF, DCM

-

Deprotection reagent: 20% piperidine in DMF

-

Cleavage cocktail: e.g., Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) (95:2.5:2.5)

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.

-

Coupling: Dissolve Fmoc-D-Asp(OMe)-OH (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF and add to the resin. Agitate for 2 hours.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Repeat: Repeat the deprotection and coupling cycles for subsequent amino acids.

-

Final Deprotection and Cleavage: After the final amino acid is coupled, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Saponification (Post-Cleavage): If the methyl ester on the D-Asp side chain needs to be hydrolyzed, the cleaved and purified peptide can be subjected to the saponification protocol described in the solution-phase section.

Biological Significance and Applications in Drug Development

The incorporation of D-aspartic acid into peptides can have profound effects on their biological properties, making this compound a valuable tool for drug development professionals.

Enhanced Proteolytic Stability

Peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic efficacy. The introduction of D-amino acids creates peptide bonds that are not recognized by most endogenous proteases, thereby significantly increasing the in vivo half-life of the peptide.[1][2]

Modulation of Biological Activity and Receptor Interaction

The stereochemistry of amino acid residues is critical for the three-dimensional structure of a peptide and its interaction with biological targets. Replacing an L-amino acid with its D-enantiomer can alter the peptide's conformation, potentially leading to enhanced receptor binding affinity and potency. In some cases, the D-isomer is essential for biological activity.[2]

D-Aspartic Acid in Neurotransmission and Hormonal Regulation

D-aspartic acid is an endogenous molecule found in neuroendocrine tissues and plays a significant role in various physiological processes.[1]

-

Neurotransmission: D-aspartate acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[6][7][8][9] Peptides containing D-aspartic acid could therefore be designed to modulate NMDA receptor activity for the potential treatment of neurological and psychiatric disorders.

-

Hormonal Regulation: D-aspartic acid is involved in the synthesis and release of hormones such as testosterone and luteinizing hormone.[1][7] This makes D-aspartate-containing peptides interesting candidates for the development of therapies for hormonal imbalances and reproductive health issues.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the use of this compound in peptide chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]

- 5. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]

- 6. US20210130407A1 - Synthetic peptides that modulate the nmda receptor - Google Patents [patents.google.com]

- 7. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications [mdpi.com]

- 9. Persistent elevation of D-Aspartate enhances NMDA receptor-mediated responses in mouse substantia nigra pars compacta dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to Sourcing and Application of H-D-Asp(OMe)-OMe.HCl for Research Professionals

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial sourcing and application of H-D-Asp(OMe)-OMe.HCl (CAS: 69630-50-8), a dimethyl ester derivative of D-aspartic acid. This document provides a comparative overview of commercial suppliers, detailed experimental protocols for its use in peptide synthesis, and a summary of its role in neurobiological signaling pathways.

Commercial Availability and Supplier Comparison

This compound is readily available from several commercial suppliers catering to the research and pharmaceutical development markets. The quality and available quantities can vary, making supplier selection a critical step in the procurement process. Below is a summary of key suppliers and their offerings.

| Supplier | Purity | Available Quantities | Additional Information |

| MedChemExpress | ≥97.0% (by NMR)[1] | 5mg, 10mg, 25mg, 50mg, 100mg | Certificate of Analysis available, indicating consistency with structure via 1H NMR.[1] |

| BioCrick | >98% | 5mg, 10mg, 20mg, 50mg, 100mg, 200mg, 500mg, 1g[2] | Offers a wide range of quantities and provides quality control data including HPLC, MS, and NMR.[2] |

| Bachem | High Purity | 1g, 5g | Focuses on larger quantities suitable for later-stage research and development. |

| Aapptec Peptides | Lot-specific | Custom | Provides lot-specific data on their Certificate of Analysis. |

| Echemi | Varies | Bulk | A platform connecting various suppliers, often for larger, industrial-scale quantities. |

Core Applications in Research

This compound is primarily utilized as a building block in peptide synthesis. Its ester-protected carboxyl groups allow for selective coupling reactions. Furthermore, as a derivative of D-aspartic acid, it is a valuable tool for investigating the physiological roles of this non-canonical amino acid, particularly in neuroscience. D-aspartic acid has been identified as an endogenous neurotransmitter and neuromodulator, playing a significant role in neuroendocrine function and nervous system development.[3][4]

Experimental Protocols

Solution-Phase Peptide Synthesis using this compound

This protocol outlines the general procedure for coupling this compound with another amino acid derivative in a solution-phase synthesis.

Materials:

-

This compound

-

N-protected amino acid (e.g., Boc-L-Alanine)

-

Coupling agents: EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc)

-

Aqueous solutions: 1 M HCl, saturated NaHCO₃, brine

-

Drying agent: Anhydrous Na₂SO₄ or MgSO₄

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

-

Free Amine Preparation: Dissolve this compound (1.0 eq) in DCM. Add DIPEA or TEA (1.1 eq) and stir for 20-30 minutes at room temperature to neutralize the hydrochloride salt and generate the free amine.

-

Carboxylic Acid Activation: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in DCM or DMF. Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.1 eq) and stir for 30 minutes at 0°C.

-

Peptide Coupling: To the activated carboxylic acid mixture, add the solution of the free amine of this compound prepared in step 1. Allow the reaction to warm to room temperature and stir overnight.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new product spot indicate the progression of the coupling reaction.

-

Work-up:

-

Dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude dipeptide.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected dipeptide.

Signaling Pathways and Logical Relationships

The Role of D-Aspartate in Neuroendocrine Signaling

D-aspartic acid, the parent compound of this compound, is involved in a crucial signaling pathway within the neuroendocrine system, particularly in the hypothalamus-pituitary-gonadal (HPG) axis.[3] The following diagram illustrates this pathway.

Caption: D-Aspartic acid signaling in the HPG axis.

Experimental Workflow for Utilizing this compound in Research

The following diagram outlines a typical workflow for a research project involving this compound, from initial sourcing to final data analysis.

Caption: A typical research workflow using this compound.

References

Methodological & Application

Application Notes and Protocols for H-D-Asp(OMe)-OMe.HCl in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Asp(OMe)-OMe.HCl is a derivative of the non-proteinogenic D-aspartic acid, utilized as a building block in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids into peptide sequences is a key strategy for enhancing their therapeutic potential. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation, leading to longer in vivo half-lives.[1] This enhanced biostability makes them attractive candidates for drug delivery systems and as inhibitors of biological processes.[1] Furthermore, the presence of D-amino acids can influence the secondary and tertiary structure of peptides, which can be leveraged to fine-tune their biological activity and selectivity.[1][2] this compound features a methyl ester (OMe) protecting group on its side-chain carboxyl function, a common strategy to prevent side reactions during peptide synthesis.

The Challenge of Aspartimide Formation